molecular formula C9H11IN2O B1397895 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone CAS No. 1227611-94-0

4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Cat. No.: B1397895
CAS No.: 1227611-94-0
M. Wt: 290.1 g/mol
InChI Key: FJDBEHZCSTWVAR-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the molecular formula C₉H₁₁IN₂O It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone typically involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of molecular iodine. The reaction is carried out in ethanol as the solvent, and the process yields regioisomeric pyrazoles . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing molecules.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain targets. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is unique due to its combination of a cyclohexanone moiety with an iodine-substituted pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-iodopyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDBEHZCSTWVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (338 mg, 1.00 mmol), pyridinium p-toluenesulfonate (518 mg, 2.00 mmol), acetone (15 mL) and H2O (15 mL) was heated at 60° C. for 2 d. The mixture was extracted with EtOAc (3×30 mL). The combined extracts were washed with water (3×30 mL), brine (30 mL), dried over MgSO4, and concentrated in vacuo leaving 273 mg (89%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.23-2.63 (m, 8 H), 4.57-4.64 (m, 1 H), 7.51 (s, 1 H), 7.54 (s, 1 H). MS (ESI): 291.09 [M+H]+; HPLC tR=2.80 min.
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 1-(1,4-dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (Compound 137F, 3.0 g, 8.9 mmol), pyridinium p-toluenesulfonate (4.5 g, 17.9 mmol), acetone (100 mL) and H2O (100 mL) was heated at 60° C. overnight. Work-up: Solvent was evaporated and the residue was extracted with EtOAc (3×60 mL). The combined extracts were washed with water (3×50 mL), brine (50 mL), dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound as white solid. It was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=2.23-2.63 (m, 8 H), 4.57-4.64 (m, 1 H), 7.51 (s, 1 H), 7.54 (s, 1 H). MS (ES+): m/z=291.09 (100). HPLC: tR=2.79 min (polar—5 min, ZQ3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-(1,4-Dioxa-spiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (2.81 g; 8.41 mmol; 1.00 eq.) and pyridinium para-toluenesulfonate (4.23 g; 16.8 mmol; 2.0 eq.) in acetone (40 mL) and water (40 mL) was heated at reflux O/N. It was then allowed to cool to RT and diluted with EtOAc. Aqueous phase was extracted with EtOAc (twice) and combined organic phases were washed with water and brine, dried over sodium sulftate, filtered and concentrated to give the title compound as a white powder (2.34 g, 96%). HPLC (Condition A): Rt 2.83 min (purity 99.2%). MS (ESI+): 291.1.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 3
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 4
Reactant of Route 4
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 5
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 6
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

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